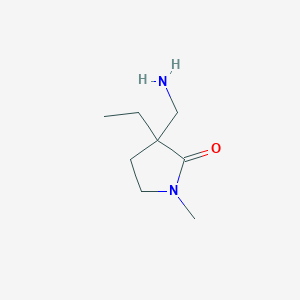
4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid is a pyridine derivative with a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol . This compound is known for its unique chemical structure, which includes cyclopropyl groups attached to the pyridine ring, making it an interesting subject for various chemical and pharmaceutical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-methylpyridine-3-carboxylic acid, cyclopropyl groups can be introduced through a series of reactions involving cyclopropyl bromide and suitable catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions
4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The cyclopropyl groups and the pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
類似化合物との比較
Similar Compounds
2-Methylpyridine-3-carboxylic acid: Lacks the cyclopropyl groups, making it less sterically hindered.
4-Methylpyridine-3-carboxylic acid: Similar structure but with a methyl group instead of cyclopropyl groups.
Pyridine-2-carboxylic acid: A simpler pyridine derivative without additional substituents.
Uniqueness
4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can enhance its binding affinity to specific targets and improve its stability under various conditions .
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
4,6-dicyclopropyl-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-7-12(13(15)16)10(8-2-3-8)6-11(14-7)9-4-5-9/h6,8-9H,2-5H2,1H3,(H,15,16) |
InChIキー |
IBVAFXXCIRAORA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=N1)C2CC2)C3CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13189698.png)
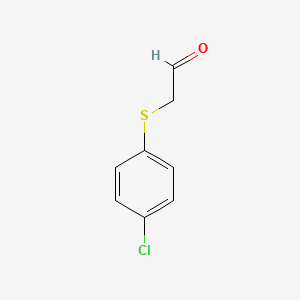
![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13189708.png)
![7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13189716.png)
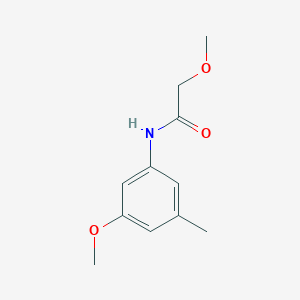
![3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine](/img/structure/B13189733.png)
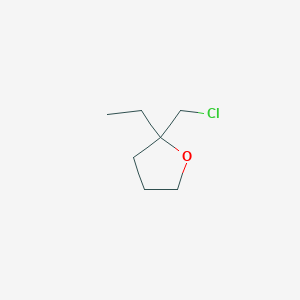
methanol](/img/structure/B13189738.png)
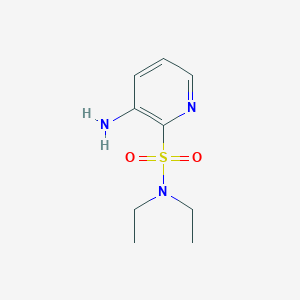

methanol](/img/structure/B13189756.png)


